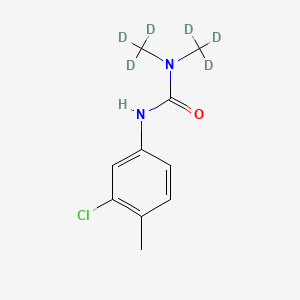

Chlorotoluron-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCGFZXSOMJFOA-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)C)Cl)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747351 | |

| Record name | N'-(3-Chloro-4-methylphenyl)-N,N-bis[(~2~H_3_)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-48-1 | |

| Record name | N'-(3-Chloro-4-methylphenyl)-N,N-bis[(~2~H_3_)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219803-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Chlorotoluron-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Chlorotoluron-d6, an isotopically labeled analog of the phenylurea herbicide Chlorotoluron. This document details the synthetic pathway, experimental protocols, and analytical data required for the successful preparation and characterization of this compound. The inclusion of deuterium labels is a powerful tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry.

Synthesis of this compound

The synthesis of this compound (N'-(3-chloro-4-methylphenyl)-N,N-(dimethyl-d6)urea) is achieved through the reaction of 3-chloro-4-methylphenyl isocyanate with deuterated dimethylamine. A patented method highlights an efficient approach using a dimethylamine-d6 salt in the presence of an organic base, which minimizes side reactions and maximizes the incorporation of the expensive deuterated reagent.

Reaction Scheme:

Caption: Synthesis of this compound.

Starting Materials

| Compound | CAS Number | Molecular Formula | Notes |

| 3-chloro-4-methylphenyl isocyanate | 28479-22-3 | C₈H₆ClNO | Commercially available. |

| Dimethylamine-d6 hydrochloride | 53170-19-7 | C₂H₂D₆ClN | Commercially available. Key deuterated reagent. |

| Triethylamine | 121-44-8 | C₆H₁₅N | Common organic base. |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | Anhydrous, as a reaction solvent. |

Experimental Protocol

This protocol is based on the general method described in patent CN106008276A for the synthesis of deuterated phenylurea herbicides.

1. Reaction Setup:

-

A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is charged with dimethylamine-d6 hydrochloride and anhydrous dichloromethane under a nitrogen atmosphere.

2. Addition of Base:

-

Triethylamine (1.1 equivalents) is added dropwise to the suspension at 0 °C to liberate the free dimethylamine-d6 in situ.

3. Addition of Isocyanate:

-

A solution of 3-chloro-4-methylphenyl isocyanate (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

4. Reaction:

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

5. Work-up and Purification:

-

The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Isotopic Labeling

The isotopic labeling in this compound is confined to the two methyl groups on the urea nitrogen atom. The use of dimethylamine-d6 as a starting material ensures the introduction of six deuterium atoms.

Workflow for Isotopic Labeling and Analysis:

Caption: Isotopic labeling and analysis workflow.

Data Presentation

Physicochemical Properties

| Property | Value (Chlorotoluron) | Value (this compound) |

| Molecular Formula | C₁₀H₁₃ClN₂O | C₁₀H₇D₆ClN₂O |

| Molecular Weight | 212.68 g/mol | 218.72 g/mol |

| Isotopic Purity | N/A | Typically ≥ 98 atom % D |

Spectroscopic Data (Expected)

Note: Specific experimental spectra for this compound are not widely published. The following table is based on the known spectrum of Chlorotoluron and the expected changes upon deuteration.

| Technique | Nucleus/Mode | Expected Chemical Shifts (δ) / m/z |

| ¹H NMR | ¹H | Aromatic protons: ~7.0-7.5 ppm; Aryl-CH₃: ~2.3 ppm. The signal for N(CH₃)₂ at ~3.0 ppm in the unlabeled compound will be absent. |

| ¹³C NMR | ¹³C | Aromatic carbons: ~120-140 ppm; Aryl-CH₃: ~20 ppm; Carbonyl: ~155 ppm. The N(CD₃)₂ carbon signal will appear as a multiplet due to C-D coupling. |

| Mass Spectrometry | ESI-MS | [M+H]⁺ = 219.1 (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ²H). The molecular ion peak will be shifted by +6 Da compared to the unlabeled compound. |

Fragmentation Analysis (Expected): The mass spectrum of Chlorotoluron typically shows a significant fragment at m/z 72, corresponding to the [C₃H₆NO]⁺ ion from the dimethylamino group. In this compound, this fragment is expected to shift to m/z 78, corresponding to the [C₃D₆NO]⁺ ion, providing a clear indication of successful deuteration.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

¹H NMR: Acquire a standard proton NMR spectrum. The absence of a signal around 3.0 ppm, corresponding to the N,N-dimethyl protons, is a primary indicator of successful deuteration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Observe the shift and multiplicity of the N(CD₃)₂ carbon signal.

-

²H NMR: (Optional) Direct detection of the deuterium signal can confirm the location of the isotopic label.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Analysis: Determine the molecular weight of the synthesized compound. A mass shift of +6 amu compared to an unlabeled standard confirms the incorporation of six deuterium atoms.

-

Isotopic Purity: High-resolution mass spectrometry can be used to determine the isotopic distribution and calculate the percentage of d6-labeled species.

This guide provides a foundational understanding for the synthesis and analysis of this compound. Researchers should adapt these protocols based on available laboratory equipment and safety guidelines. The successful synthesis and characterization of this isotopically labeled compound will enable more precise and informative studies in its various applications.

Physicochemical properties of Chlorotoluron-d6

An In-depth Technical Guide to the Physicochemical Properties of Chlorotoluron-d6

This guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and a visual representation of a typical analytical workflow.

Introduction

This compound is the deuterium-labeled form of Chlorotoluron, a widely used phenylurea herbicide for controlling broadleaf and annual grass weeds in cereal crops.[] In analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS), this compound serves as an invaluable internal standard.[2][3] Its physical and chemical properties are nearly identical to its non-labeled counterpart, allowing it to mimic the analyte's behavior during sample preparation and analysis. This minimizes matrix effects and improves the accuracy of quantification in complex samples.[3] The deuterium atoms are typically located on the N,N-dimethyl groups.[3]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₇D₆ClN₂O |

| Molecular Weight | 218.71 g/mol |

| CAS Number | 1219803-48-1 |

| Appearance | White to Off-white Solid |

| Melting Point | 147-150°C, 168°C |

| pKa (Predicted) ¹ | 14.43 ± 0.70 |

| Solubility | Soluble in Acetone, Acetonitrile, Chloroform, and Methanol. |

| Water Solubility ¹ | 70.43 mg/L (at 20 °C) |

| Isotopic Purity | ≥99 atom % D |

| Chemical Purity (Assay) | ≥98.0% (by HPLC) |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl |

| InChI Key | JXCGFZXSOMJFOA-XERRXZQWSA-N |

¹ Data for the non-deuterated parent compound, Chlorotoluron, which is expected to be very similar.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Chlorotoluron and other related pesticides in environmental samples. Below is a detailed methodology for a typical analytical workflow using Stir Bar Sorptive Extraction (SBSE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the concentration of Chlorotoluron in a water sample using this compound as an internal standard.

Materials:

-

Water sample

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Sodium Chloride (NaCl)

-

Stir Bar for Sorptive Extraction (SBSE) coated with polydimethylsiloxane (PDMS)

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation:

-

Collect a defined volume of the aqueous sample (e.g., 10 mL).

-

Spike the sample with a known concentration of the this compound internal standard. The amount should be comparable to the expected concentration of the analyte.

-

Add sodium chloride to the sample to increase the ionic strength, which can enhance the extraction efficiency of the analytes onto the PDMS coating of the stir bar.

-

-

Stir Bar Sorptive Extraction (SBSE):

-

Place the PDMS-coated stir bar into the prepared sample.

-

Stir the sample at a constant speed for a defined period (e.g., 60-120 minutes) to allow for the partitioning of the analyte (Chlorotoluron) and the internal standard (this compound) from the aqueous phase into the PDMS phase.

-

After extraction, remove the stir bar, gently rinse with deionized water to remove any particulates, and dry carefully with a lint-free tissue.

-

-

Liquid Desorption:

-

Place the stir bar into a small vial containing a specific volume of a suitable desorption solvent, such as a mixture of methanol and acetonitrile (e.g., 50:50, v/v).

-

Agitate the vial (e.g., using a vortex mixer or sonicator) for a set time (e.g., 15-30 minutes) to back-extract the analytes from the PDMS phase into the solvent.

-

Remove the stir bar, and the resulting solution is ready for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the final extract into the LC-MS/MS system.

-

Perform chromatographic separation on a suitable column (e.g., C18).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify specific precursor-to-product ion transitions for both Chlorotoluron and this compound.

-

-

Quantification:

-

A calibration curve is generated using standards containing known concentrations of Chlorotoluron and a constant concentration of this compound.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of Chlorotoluron in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for any matrix-induced signal suppression or enhancement in the MS source.

-

Visualization

The following diagram illustrates the analytical workflow for the quantification of Chlorotoluron using this compound as an internal standard.

References

Chlorotoluron-d6 chemical structure and CAS number 1219803-48-1

CAS Number: 1219803-48-1

This technical guide provides an in-depth overview of Chlorotoluron-d6, a deuterated isotopologue of the herbicide Chlorotoluron. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who require detailed information on its chemical properties, synthesis, and applications, particularly as an internal standard in quantitative analysis.

Chemical Identity and Structure

This compound is the stable isotope-labeled version of Chlorotoluron, a widely used phenylurea herbicide.[1] The deuterium labeling is specifically on the two N-methyl groups, making it an ideal internal standard for mass spectrometry-based analytical methods.[2][3] Its CAS number is 1219803-48-1.[1]

IUPAC Name: 3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea.[3] Synonyms: N'-(3-Chloro-4-methylphenyl)-N,N-(dimethyl-d6)urea, Tolurex-d6, Dicuran-d6. Molecular Formula: C₁₀H₇D₆ClN₂O.

The chemical structure of this compound is presented below.

Caption: 2D structure of this compound (CAS 1219803-48-1).

Physicochemical and Analytical Properties

This compound is typically a white to off-white solid. Its properties are closely related to its non-labeled parent compound. The key quantitative data are summarized in the table below.

| Property | Value | Source Compound |

| CAS Number | 1219803-48-1 | This compound |

| Molecular Weight | 218.71 g/mol | This compound |

| Accurate Mass | 218.1093 | This compound |

| Appearance | White to Off-white Solid | This compound |

| Purity | ≥98% (Chemical Purity); ≥98% (Deuterium Atom) | This compound |

| Melting Point | 147-150 °C | Chlorotoluron |

| Water Solubility | 70 mg/L (at 20-25 °C) | Chlorotoluron |

| log P | 2.29 - 2.41 | Chlorotoluron |

| Vapour Pressure | 0.017 x 10⁻³ Pa (at 20 °C) | Chlorotoluron |

| Solubility (Organic) | Soluble in Acetone, Acetonitrile, Chloroform, Methanol | This compound |

[Sources: 2, 3, 6, 7, 8]

Mechanism of Action (Parent Compound)

The herbicidal activity of Chlorotoluron, and by extension its deuterated analogue, stems from its role as an inhibitor of photosynthesis. It specifically targets Photosystem II (PSII) in the photosynthetic electron transport chain of plants. By blocking the Q₈ plastoquinone binding site, it prevents electron flow, thereby halting ATP production and ultimately leading to plant death.

Caption: Inhibition of electron transport in Photosystem II by Chlorotoluron.

Applications in Research and Analysis

The primary application of this compound is as an internal standard for the quantification of Chlorotoluron in various matrices, such as environmental water and soil samples. Stable isotope-labeled standards are crucial in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) because they co-elute with the analyte of interest and exhibit nearly identical chemical behavior during sample extraction and ionization, correcting for matrix effects and variations in instrument response.

Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, making this compound a valuable tool in metabolic studies to investigate pathways like N-demethylation.

Experimental Protocols

The synthesis of Chlorotoluron involves a two-step process starting from a substituted aniline. The synthesis of this compound follows the same pathway, substituting standard dimethylamine with its deuterated counterpart in the final step.

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

-

Isocyanate Formation: 3-Chloro-4-methylaniline is reacted with phosgene (COCl₂) in an inert solvent. This reaction converts the primary amine group into a highly reactive isocyanate group (-N=C=O).

-

Urea Formation: The resulting 3-chloro-4-methylphenyl isocyanate is then treated with deuterated dimethylamine ((CD₃)₂NH). The amine adds across the isocyanate double bond to form the final N,N-bis(trideuteriomethyl)urea product, this compound.

-

Purification: The final product is purified, typically through recrystallization or chromatography, to achieve high chemical and isotopic purity.

This protocol outlines a general method for analyzing Chlorotoluron in water samples using this compound as an internal standard. The approach is based on established methods for pesticide analysis.

Caption: Workflow for quantitative analysis of Chlorotoluron using an internal standard.

Methodology:

-

Sample Preparation: A known volume of the water sample is collected.

-

Internal Standard Spiking: A precise, known amount of this compound solution is added to the sample.

-

Extraction: The sample is passed through a solid-phase extraction (SPE) cartridge or subjected to Stir Bar Sorptive Extraction (SBSE) to concentrate the analyte and the internal standard while removing interfering matrix components.

-

Elution and Concentration: The trapped compounds are eluted from the extraction medium with a small volume of an appropriate organic solvent (e.g., acetonitrile). The eluate may be concentrated further under a stream of nitrogen.

-

LC-MS/MS Analysis:

-

Chromatography: The extract is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase C18 column, for separation.

-

Mass Spectrometry: The eluent from the HPLC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Chlorotoluron and this compound are monitored for high selectivity and sensitivity.

-

-

Quantification: The concentration of Chlorotoluron in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Safety and Handling

This compound should be handled with care in a laboratory setting. The parent compound, Chlorotoluron, is suspected of causing cancer and potentially damaging fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The material should be handled in a well-ventilated area or a fume hood. Store at room temperature away from light and moisture.

References

A Technical Guide to the Isotopic Purity and Enrichment of Chlorotoluron-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Chlorotoluron-d6, a deuterated internal standard crucial for quantitative analytical studies. This document details the synthesis, purification, and analytical methodologies used to characterize this stable isotope-labeled compound, presenting quantitative data in accessible formats and outlining experimental protocols.

Introduction to this compound

This compound is the deuterium-labeled analogue of Chlorotoluron, a phenylurea herbicide.[1] In analytical chemistry, particularly in environmental and residue analysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response. This compound, in which the six hydrogen atoms of the two N-methyl groups are replaced with deuterium, serves as an ideal internal standard for the analysis of Chlorotoluron by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

The utility of this compound is fundamentally dependent on its isotopic purity and enrichment. High isotopic purity ensures that the mass spectrometric signal of the internal standard is distinct from that of the unlabeled analyte, preventing cross-contribution and ensuring accurate quantification.

Isotopic Purity and Enrichment Data

The isotopic purity of this compound is a critical parameter, indicating the extent to which the hydrogen atoms at the labeled positions have been replaced by deuterium. This is typically expressed as "atom percent D," which represents the percentage of deuterium atoms at the specified labeled positions. Commercially available this compound generally exhibits high isotopic and chemical purity.

Table 1: Typical Specifications of Commercial this compound

| Parameter | Specification | Source |

| Chemical Formula | C₁₀H₇D₆ClN₂O | [2] |

| Molecular Weight | 218.71 g/mol | [2] |

| Labeled CAS Number | 1219803-48-1 | [2] |

| Isotopic Purity | ≥ 98 atom % D | |

| Chemical Purity | ≥ 98% |

Table 2: Representative Isotopic Distribution for a Batch of this compound (Theoretical Example)

| Isotopologue | Abbreviation | Relative Abundance (%) |

| C₁₀H₇D₆ClN₂O | d₆ | > 98.0 |

| C₁₀H₈D₅ClN₂O | d₅ | < 1.5 |

| C₁₀H₉D₄ClN₂O | d₄ | < 0.5 |

| C₁₀H₁₀D₃ClN₂O | d₃ | < 0.1 |

| C₁₀H₁₁D₂ClN₂O | d₂ | < 0.05 |

| C₁₀H₁₂D₁ClN₂O | d₁ | < 0.01 |

| C₁₀H₁₃ClN₂O | d₀ | < 0.01 |

Note: This table represents a theoretical distribution for a product with ≥ 98 atom % D. The actual distribution may vary between batches and manufacturers.

Synthesis and Enrichment of this compound

The synthesis of this compound involves the preparation of a deuterated precursor, typically N,N-dimethyl-d6-amine, followed by its reaction with a suitable phenyl isocyanate.

Conceptual Synthesis Workflow

The logical flow for the synthesis of this compound can be visualized as a multi-step process starting from a deuterated methyl source and culminating in the final product.

Caption: A high-level overview of the synthetic route to this compound.

Experimental Protocols (Exemplary)

The following are detailed, exemplary protocols for the key steps in the synthesis of this compound. These are based on established chemical principles for the synthesis of deuterated amines and ureas.

Protocol 1: Synthesis of N,N-Dimethyl-d6-amine Hydrochloride

This protocol is adapted from methods for the synthesis of deuterated dimethylamine.

-

Reaction Setup: A solution of N-benzyl-N-methyl-d3-amine (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.05 equivalents) is added dropwise to the cooled solution, and the reaction mixture is stirred for 30 minutes.

-

Deuteromethylation: Deutero-iodomethane (CD₃I, 1.1 equivalents) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Deprotection and Salt Formation: The resulting N-benzyl-N,N-dimethyl-d6-amine is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere (balloon pressure) until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is treated with a solution of hydrochloric acid in ethanol to precipitate N,N-dimethyl-d6-amine hydrochloride. The solid is collected by filtration and dried under vacuum.

Protocol 2: Synthesis of this compound

-

Reaction Setup: 3-Chloro-4-methylphenyl isocyanate (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.

-

Addition of Deuterated Amine: N,N-Dimethyl-d6-amine hydrochloride (1 equivalent) is neutralized with a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in the same solvent in a separate flask. This solution of free N,N-dimethyl-d6-amine is then added dropwise to the isocyanate solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford pure this compound.

Analytical Characterization of Isotopic Purity

The determination of isotopic purity and enrichment is performed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Analytical Workflow

The following diagram illustrates the typical workflow for the analytical characterization of this compound.

Caption: A flowchart detailing the analytical techniques used to certify this compound.

Experimental Protocols for Analysis

Protocol 3: Determination of Isotopic Purity by LC-HRMS

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

LC-MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Full scan mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 210-230).

-

-

Data Analysis: The mass spectrum corresponding to the chromatographic peak of this compound is extracted. The relative intensities of the ion signals for each isotopologue (d₀ to d₆) are measured. The isotopic purity (atom % D) is calculated based on the weighted average of the deuterium content of all isotopologues.

Protocol 4: Confirmation of Deuteration by NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent suitable for NMR analysis (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-methyl protons (typically a singlet around 3 ppm) confirms the high level of deuteration at this position. The remaining signals for the aromatic and methyl protons on the phenyl ring should be present with the expected integrations.

-

²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal at the labeled position, further confirming the site of deuteration.

Conclusion

The isotopic purity and enrichment of this compound are paramount for its function as a reliable internal standard in quantitative analysis. Through controlled synthesis, rigorous purification, and comprehensive analytical characterization using techniques such as HRMS and NMR, high-quality this compound with isotopic purity exceeding 98 atom % D is produced. The detailed protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary technical information to confidently utilize this compound in their analytical workflows.

References

Solubility of Chlorotoluron-d6 in organic solvents

An In-depth Technical Guide to the Solubility of Chlorotoluron-d6 in Organic Solvents

This technical guide provides comprehensive information on the solubility of this compound in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines quantitative solubility data, detailed experimental protocols for the analysis of chlorotoluron and related compounds, and visual workflows to facilitate understanding of the methodologies.

Solubility Data

This compound, the deuterated analogue of the herbicide Chlorotoluron, is utilized as an internal standard in analytical procedures for the detection of its parent compound in environmental and biological samples.[][2] Its solubility is a critical parameter for the preparation of stock solutions and calibration standards.

While specific quantitative solubility data for this compound is not extensively published, its solubility profile is expected to be very similar to that of the unlabeled Chlorotoluron. The available qualitative and quantitative data for both compounds are summarized below.

Qualitative Solubility of this compound:

This compound is reported to be soluble in the following organic solvents[]:

-

Acetone

-

Acetonitrile

-

Chloroform

-

Methanol

A commercially available solution of this compound is offered at a concentration of 100 µg/mL in acetonitrile[3].

Quantitative Solubility of Chlorotoluron (Unlabeled):

The solubility of the parent compound, Chlorotoluron, has been determined in a range of organic solvents. This data provides a strong reference for the expected solubility of its deuterated counterpart.

| Organic Solvent | Solubility (g/L) at 25 °C | Other Reported Values |

| Acetone | 54 | 5% w/v |

| Dichloromethane | 51 | 4.3% w/v (Methylene Chloride) |

| Ethanol | 48 | |

| n-Octanol | 24 | |

| Ethyl Acetate | 21 | 2% w/v |

| Toluene | 3.0 | |

| Benzene | 2.4% w/v | |

| Isopropanol | 1.5% w/v | |

| Hexane | 0.06 | |

| Methanol | 63 (at 20 °C) |

Data sourced from[4].

Experimental Protocols

The following section details established analytical methods for the extraction and analysis of pesticide residues, including compounds like Chlorotoluron, from complex matrices. These protocols are directly relevant for researchers working with this compound as an internal standard.

QuEChERS-Based Extraction for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from various matrices, including soil. The following protocol is adapted from a validated method for multi-residue pesticide analysis in soil.

Objective: To extract pesticide residues from soil samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Soil sample, air-dried and sieved (2 mm)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Spike the sample with an appropriate volume of the this compound internal standard solution.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

-

Immediately vortex the tube for another minute to prevent the formation of salt agglomerates and to induce phase separation.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

Collect an aliquot of the acetonitrile supernatant.

-

The extract can be directly analyzed by LC-MS/MS or subjected to a dispersive solid-phase extraction (d-SPE) cleanup step if necessary to remove interfering matrix components. For this particular validated method, the supernatant was diluted twofold with water before analysis without a cleanup step.

QuEChERS-based extraction workflow for soil samples.

Stir Bar Sorptive Extraction (SBSE) for Aqueous Samples

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique used for the extraction of organic compounds from aqueous samples. This method is particularly effective for trace analysis. The following protocol is based on a method developed for the determination of pesticides in surface water.

Objective: To extract and preconcentrate pesticide residues from water samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Water sample (e.g., 20 mL)

-

Stir bar coated with polydimethylsiloxane (PDMS)

-

Sodium Chloride (NaCl)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Glass vials with screw caps

-

Magnetic stirrer

-

Thermal desorber or liquid desorption unit

Procedure:

-

Place 20 mL of the water sample into a glass vial.

-

Add an appropriate amount of NaCl to increase the ionic strength of the sample, which enhances the extraction efficiency for certain analytes.

-

Spike the sample with the this compound internal standard (referred to as a surrogate standard in the source).

-

Place the PDMS-coated stir bar into the vial.

-

Stir the sample on a magnetic stirrer for a defined period (e.g., 60 minutes) at a constant speed (e.g., 1000 rpm) to allow for the partitioning of the analytes into the PDMS phase.

-

After extraction, remove the stir bar from the sample, gently dry it with a lint-free tissue.

-

For liquid desorption, place the stir bar into a small vial containing a specific volume of a suitable desorption solvent (e.g., 150 µL of a Methanol/Acetonitrile 50/50, v/v mixture).

-

Agitate the vial (e.g., by sonication or vortexing) for a set time (e.g., 15 minutes) to back-extract the analytes from the PDMS phase into the solvent.

-

The resulting solution is then ready for injection into the LC-MS/MS system for analysis.

Stir Bar Sorptive Extraction (SBSE) workflow.

References

Spectroscopic Analysis of Chlorotoluron-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the deuterated herbicide Chlorotoluron-d6, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines typical experimental protocols and data presentation formats essential for researchers in analytical chemistry, environmental science, and drug metabolism studies.

Introduction to this compound

This compound is the deuterium-labeled version of Chlorotoluron, a widely used phenylurea herbicide. The incorporation of six deuterium atoms on the N,N-dimethyl group makes it an ideal internal standard for quantitative analysis in various analytical methods, particularly in chromatography-mass spectrometry based assays. Its basic properties are summarized below.

| Property | Value | Source |

| Chemical Name | 3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea | [1][2] |

| Molecular Formula | C₁₀H₇D₆ClN₂O | [3][4] |

| CAS Number | 1219803-48-1 | [1] |

| Molecular Weight | 218.71 g/mol | |

| Non-deuterated MW | 212.67 g/mol |

Spectroscopic Data

The definitive NMR and MS data for a specific lot of this compound is provided in its Certificate of Analysis (CoA), which can be obtained from the supplier. For reference, the spectroscopic data for the non-deuterated form, Chlorotoluron, is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables outline the expected chemical shifts for Chlorotoluron. The corresponding spectra for this compound would show the absence of the N,N-dimethyl proton signal and a different splitting pattern in the ¹³C NMR for the deuterated carbons.

¹H NMR Data for Chlorotoluron (Reference)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available in search results | Aromatic Protons | |

| Data not available in search results | Methyl Proton (on ring) | |

| Data not available in search results | N,N-dimethyl Protons |

¹³C NMR Data for Chlorotoluron (Reference)

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | Aromatic Carbons |

| Data not available in search results | Methyl Carbon (on ring) |

| Data not available in search results | N,N-dimethyl Carbons |

Note: Specific chemical shift values are dependent on the solvent and instrument parameters and should be referenced from the Certificate of Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its identity and isotopic labeling.

Mass Spectrometry Data for Chlorotoluron (Reference)

| m/z | Interpretation |

| 212 | Molecular Ion [M]⁺ |

| Data not available in search results | Fragment Ions |

For this compound, the molecular ion peak would be expected at m/z 218.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for a chemical standard like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetonitrile-d₃). The concentration should be appropriate for the instrument's sensitivity, typically in the range of 5-25 mg/mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to confirm the absence of the N,N-dimethyl signal and to observe the aromatic and methyl proton signals.

-

Acquire a ¹³C NMR spectrum to identify all carbon atoms in the molecule.

-

Standard acquisition parameters for temperature, pulse sequence, and relaxation delays should be used.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., acetonitrile or methanol).

-

Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).

-

Data Acquisition:

-

For GC-MS, use an appropriate temperature program for the GC to ensure proper elution of the compound.

-

For LC-MS, use a suitable mobile phase and gradient to achieve good chromatographic separation.

-

Acquire the mass spectrum in a positive ion mode, scanning a mass range that includes the expected molecular ion (m/z 218).

-

Analytical Workflow and Data Analysis

The following diagrams illustrate the typical workflows for spectroscopic analysis and the logical relationship in identifying a deuterated standard.

Caption: General workflow for the spectroscopic analysis of a chemical standard.

Caption: Logical diagram for the identification of this compound using NMR and MS.

Conclusion

The spectroscopic data for this compound, particularly from NMR and MS, are critical for its validation as an internal standard in quantitative analytical methods. While specific spectra are proprietary to the manufacturer and provided in the Certificate of Analysis, this guide provides the foundational knowledge and general protocols for researchers to effectively utilize this important analytical standard. The comparison with the non-deuterated Chlorotoluron data serves as a valuable reference for data interpretation.

References

- 1. This compound | CAS 1219803-48-1 | LGC Standards [lgcstandards.com]

- 2. Chlorotoluron D6 (N,N-dimethyl D6) | LGC Standards [lgcstandards.com]

- 3. Chlortoluron (ð,ð-dimethyl-Dâ, 98%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, DLM-3760-1.2 [isotope.com]

- 4. Chlortoluron (ð,ð-dimethyl-Dâ, 98%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, DLM-3760-0.01 [isotope.com]

Stability of Chlorotoluron-d6 under neutral conditions

An In-Depth Technical Guide to the Stability of Chlorotoluron-d6 under Neutral Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of this compound under neutral pH conditions. Due to the limited availability of stability data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Chlorotoluron, as a proxy. The underlying chemical principles suggest that the stability of this compound will be highly similar to that of Chlorotoluron. This document outlines the current understanding of its stability, provides a detailed experimental protocol for its assessment, and visualizes the workflow for such a study.

Core Concepts in Stability

The stability of a chemical compound refers to its resistance to chemical change or degradation over time. Under neutral aqueous conditions (pH 7), the primary degradation pathway for many organic molecules is hydrolysis. For a compound to be considered stable, it must show minimal degradation over a defined period under specific conditions.

Stability of Chlorotoluron at Neutral pH

Chlorotoluron is recognized for its considerable stability in neutral aqueous environments. Chemical hydrolysis is not a significant degradation mechanism for this compound under such conditions.[1]

Quantitative Stability Data

The following table summarizes the available stability data for Chlorotoluron in water at neutral pH. It is important to note that this data is for the non-deuterated form and serves as the best available estimate for the stability of this compound.

| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |

| Chlorotoluron | 7 | 22 | >200 days | [1] |

Experimental Protocol for Stability Assessment of this compound

This section details a representative experimental protocol for determining the stability of this compound in a neutral aqueous solution. This protocol is based on established methodologies for pesticide stability testing and utilizes High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Reagents

-

This compound reference standard

-

HPLC-grade water

-

Phosphate buffer (pH 7.0)

-

HPLC-grade acetonitrile

-

Sterile, amber glass vials with screw caps

-

Calibrated analytical balance

-

pH meter

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Preparation of Test Solution

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a pH 7.0 buffer solution.

-

In a volumetric flask, dilute the this compound stock solution with the pH 7.0 buffer to a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is minimal to avoid affecting the stability.

Experimental Setup

-

Dispense the test solution into multiple sterile, amber glass vials.

-

Store the vials in a temperature-controlled environment, typically at 25°C and 50°C to assess temperature effects.

-

At specified time intervals (e.g., 0, 7, 14, 30, 60, 90, and 180 days), retrieve triplicate vials from each temperature condition for analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector: UV detector at an appropriate wavelength (e.g., 240 nm) or a Mass Spectrometer for higher specificity and sensitivity. A detection limit of 0.1 µ g/litre has been reported for Chlorotoluron using HPLC.[1][2]

-

Quantification: Use a calibration curve prepared from freshly diluted standards of this compound.

Data Analysis

-

Calculate the concentration of this compound in each sample at each time point.

-

Plot the concentration of this compound versus time for each temperature.

-

Determine the degradation kinetics, which for many pesticides follows first-order kinetics.[3] The first-order rate equation is:

-

Ct = C0 * e-kt

-

Where Ct is the concentration at time t, C0 is the initial concentration, and k is the first-order rate constant.

-

-

Calculate the half-life (t½) using the formula:

-

t½ = ln(2) / k

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the stability assessment of this compound.

Conclusion

Based on the available data for Chlorotoluron, this compound is expected to be highly stable under neutral conditions, with a half-life likely exceeding 200 days at room temperature. For definitive stability data on the deuterated compound, a formal stability study as outlined in this guide is recommended. The provided protocol offers a robust framework for conducting such an investigation, ensuring accurate and reliable results for researchers, scientists, and drug development professionals.

References

Chlorotoluron-d6: A Technical Guide for Use as a Labeled Analogue in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chlorotoluron-d6, a deuterated analogue of the herbicide Chlorotoluron. It is primarily intended for researchers and analytical scientists who require a reliable internal standard for the quantitative analysis of Chlorotoluron in various matrices. This document details the physicochemical properties, experimental protocols for sample preparation and analysis, and the necessary data for method development using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Chlorotoluron is a widely used phenylurea herbicide for controlling broadleaf and annual grass weeds in cereal crops.[1] Its presence in environmental and biological samples is a matter of regulatory concern, necessitating sensitive and accurate analytical methods for its quantification. Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2] this compound, in which six hydrogen atoms on the two N-methyl groups are replaced with deuterium, is the ideal internal standard for Chlorotoluron analysis due to its chemical similarity and distinct mass difference.[1] This guide provides the essential technical information and detailed methodologies for the effective use of this compound as a labeled analogue.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the analyte and its labeled internal standard is fundamental for method development. The key properties of Chlorotoluron and this compound are summarized in the table below.

| Property | Chlorotoluron | This compound |

| Chemical Name | 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea | 3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea |

| CAS Number | 15545-48-9 | 1219803-48-1 |

| Molecular Formula | C₁₀H₁₃ClN₂O | C₁₀H₇D₆ClN₂O |

| Molecular Weight | 212.68 g/mol | 218.71 g/mol |

| Synonyms | Chlortoluron, Dicuran | Chlorotoluron (N,N-dimethyl-d6) |

Experimental Protocols

The following sections provide detailed protocols for the analysis of Chlorotoluron using this compound as an internal standard. The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Two common sample preparation techniques, QuEChERS for solid matrices and Solid-Phase Extraction (SPE) for aqueous matrices, are detailed.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Chlorotoluron and this compound reference standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in methanol and bring to volume.

-

Store the stock solutions at -20°C.

-

-

Intermediate Standard Solutions (10 µg/mL):

-

Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks.

-

Dilute to volume with methanol.

-

-

Working Standard Mixture (for calibration curve):

-

Prepare a series of calibration standards by serially diluting the intermediate standard solutions in an appropriate solvent (e.g., methanol or a mixture of mobile phases). A typical concentration range is 1 to 100 ng/mL.

-

Each calibration standard should be fortified with the internal standard (this compound) at a constant concentration (e.g., 50 ng/mL).

-

Sample Preparation Method 1: QuEChERS for Soil and Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in a variety of solid matrices.

Caption: Solid-Phase Extraction workflow for water samples.

LC-MS/MS Instrumental Analysis

The following table provides typical parameters for the analysis of Chlorotoluron and this compound by LC-MS/MS. These parameters may require optimization based on the specific instrument and application.

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Logical Relationship for Quantification

Caption: Logic for quantification using an internal standard.

Quantitative Data

The following tables summarize the essential mass spectrometry data for the quantification of Chlorotoluron using this compound as an internal standard. The Multiple Reaction Monitoring (MRM) transitions are key for selective and sensitive detection.

Mass-to-Charge Ratios (m/z)

| Compound | Precursor Ion [M+H]⁺ (m/z) |

| Chlorotoluron | 213.1 |

| This compound | 219.1 |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) |

| Chlorotoluron | 213.1 | 72.2 | Quantifier | 20 |

| Chlorotoluron | 213.1 | 46.2 | Qualifier | 16 |

| This compound | 219.1 | 78.2 | Quantifier | 20 |

| This compound | 219.1 | 52.2 | Qualifier | 16 |

Note: Collision energies are instrument-dependent and may require optimization.

Conclusion

This compound serves as an excellent internal standard for the accurate and precise quantification of Chlorotoluron in complex matrices. Its use in conjunction with LC-MS/MS and appropriate sample preparation techniques like QuEChERS and SPE allows for the development of robust and reliable analytical methods. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to implement these methods in their laboratories for environmental monitoring, food safety analysis, and other related fields. While this guide focuses on the analytical application of this compound, it is important to note that there is no significant body of research describing its use in the study of biological signaling pathways.

References

Methodological & Application

Application Note: Quantification of Chlorotoluron in Soil using Isotope Dilution LC-MS/MS with Chlorotoluron-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotoluron is a widely used phenylurea herbicide for the control of broad-leaf and grassy weeds in cereal crops. Its persistence and potential for leaching into groundwater necessitate accurate and sensitive monitoring in soil to assess environmental fate and ensure regulatory compliance. This application note details a robust and reliable method for the quantification of Chlorotoluron in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Chlorotoluron-d6 as a stable isotope-labeled internal standard. The use of an isotope dilution technique provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

A known amount of the internal standard, this compound, is added to the soil sample prior to extraction. The sample is then subjected to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure to isolate the analyte and internal standard. The final extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.

Experimental Protocols

Materials and Reagents

-

Standards: Chlorotoluron (≥98% purity), this compound (N,N-dimethyl-d6, isotopic purity ≥99%)

-

Solvents (LC-MS grade): Acetonitrile, Methanol, Water

-

Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.

-

QuEChERS extraction salts and cleanup tubes.

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of Chlorotoluron and this compound in methanol.

-

Working Standard Solutions: Prepare a series of mixed working standard solutions containing Chlorotoluron at concentrations ranging from 1 ng/mL to 100 ng/mL and a constant concentration of this compound (e.g., 50 ng/mL) by diluting the stock solutions in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

Sample Preparation (Modified QuEChERS Method)

-

Soil Sample Homogenization: Air-dry the soil sample, remove any large debris, and sieve through a 2 mm mesh to ensure homogeneity.

-

Weighing and Spiking: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Add a precise volume of the this compound internal standard solution.

-

Hydration: Add 10 mL of reagent water to the soil sample and vortex for 30 seconds to hydrate the soil.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.

-

Filtration and Dilution: Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and dilute as necessary with the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flows | Optimized for the specific instrument |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Chlorotoluron | 213.1 | 72.0 | 20 | 46.1 | 16 |

| This compound* | 219.1 | 78.0 | 20 | 52.1 | 16 |

*Note: MRM transitions for this compound are proposed based on the known fragmentation of Chlorotoluron. The precursor ion is shifted by +6 Da due to the six deuterium atoms. The primary fragment ion (m/z 72) corresponds to the dimethylamine moiety, which becomes m/z 78 in the deuterated standard. The secondary fragment (m/z 46) is also expected to shift by +6 Da to m/z 52.

Data Presentation

The following table summarizes typical validation data for the quantification of Chlorotoluron in soil using the described method. Data is based on similar pesticide analysis in soil matrices and serves as a representative example.[1][2]

Table 4: Quantitative Validation Data

| Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| 5 | 95.2 | 6.8 |

| 20 | 98.5 | 4.5 |

| 100 | 101.3 | 3.1 |

Mandatory Visualizations

Caption: Experimental workflow for Chlorotoluron quantification in soil.

Caption: Logical relationship for isotope dilution quantification.

References

Application Note: High-Sensitivity Analysis of Herbicides in Water by LC-MS/MS using Chlorotoluron-d6 Internal Standard

Introduction

The widespread use of herbicides in agriculture and land management can lead to their presence in surface and groundwater sources.[1] Monitoring these contaminants is crucial to ensure water quality and protect public health, as regulatory bodies like the European Union have set stringent maximum concentration levels for individual pesticides in drinking water (0.1 µg/L).[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high sensitivity, selectivity, and minimal sample preparation requirements compared to historical gas chromatography methods.[4]

This application note details a robust and sensitive method for the simultaneous quantification of multiple common herbicides in water samples. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using an LC-MS/MS system. The use of a deuterated internal standard, Chlorotoluron-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. The method is suitable for researchers in environmental science, water quality management, and analytical chemistry.

Experimental Protocols

Reagents and Materials

-

Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (98%+) and acetone (HPLC grade).

-

Standards: Analytical standards of target herbicides (e.g., Atrazine, Simazine, Diuron, Alachlor) and the internal standard, this compound. All standards were purchased from certified suppliers.

-

Stock Solutions: Individual stock solutions (100 µg/mL) of each herbicide and the internal standard were prepared in methanol. A mixed intermediate standard solution containing all target herbicides at 1 µg/mL was also prepared in methanol.

-

SPE Cartridges: 6 mL, 500 mg polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).

-

Water Samples: Collected in clean glass bottles and stored at 4°C until analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Water Sample Filtration: Filter 500 mL of the water sample through a 0.7-µm glass fiber filter to remove suspended particles.

-

Internal Standard Spiking: Spike the filtered water sample with the this compound internal standard to a final concentration of 0.1 µg/L.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.

-

Sample Loading: Load the 500 mL water sample onto the cartridge at a flow rate of approximately 10 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering polar compounds.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the trapped analytes with two 4 mL aliquots of methanol into a collection tube.

-

Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of 80:20 water:acetonitrile mobile phase, vortex for 30 seconds, and transfer to an autosampler vial for analysis.

Calibration Standards

Prepare calibration standards ranging from 2 to 500 ng/L by spiking appropriate volumes of the mixed intermediate standard solution into blank matrix water that has undergone the same SPE procedure. All calibration standards must contain the internal standard, this compound, at a constant concentration (0.1 µg/L).

LC-MS/MS Instrumental Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0 min, 10% B; 1.0 min, 10% B; 12.0 min, 95% B; 15.0 min, 95% B; 15.1 min, 10% B; 18.0 min, 10% B |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 340°C |

| Drying Gas Flow | 12 L/min |

| Nebulizer Pressure | 40 psi |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Visualizations

Caption: Overall experimental workflow from water sample collection to final data analysis.

Caption: Logical relationships between key analytical method validation parameters.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of target herbicides in water. The chromatographic conditions provided good separation for all analytes. The use of Multiple Reaction Monitoring (MRM) ensured high selectivity and sensitivity, minimizing potential interferences from the sample matrix.

Method validation was performed to assess linearity, recovery (accuracy), precision, and limits of detection (LOD) and quantification (LOQ). Calibration curves showed excellent linearity for all compounds, with correlation coefficients (r²) greater than 0.995 over the concentration range. Method accuracy was evaluated through spike-recovery experiments in surface water samples, with recoveries for most analytes falling within the acceptable range of 70-120%. Precision was demonstrated by low relative standard deviations (RSDs), typically below 15%. The calculated LOQs are well below the regulatory limits, confirming the method's suitability for monitoring compliance with drinking water directives.

Table 3: MRM Transitions and Method Performance Data

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Linearity (r²) | Recovery (%) (at 0.1 µg/L) | Precision (RSD%) | LOQ (ng/L) |

| Simazine | 5.8 | 202.1 | 132.1 | 0.998 | 95 | 6.5 | 5.0 |

| Atrazine | 6.5 | 216.1 | 174.1 | 0.999 | 98 | 5.8 | 5.0 |

| This compound (IS) | 7.2 | 219.1 | 78.1 | - | - | - | - |

| Chlorotoluron | 7.2 | 213.1 | 72.1 | 0.997 | 102 | 7.1 | 5.0 |

| Diuron | 8.1 | 233.1 | 72.1 | 0.995 | 92 | 8.4 | 10.0 |

| Alachlor | 9.3 | 270.2 | 162.2 | 0.996 | 89 | 9.2 | 10.0 |

Conclusion

This application note presents a validated LC-MS/MS method for the reliable determination of multiple herbicides in water samples. The sample preparation protocol using solid-phase extraction is effective for analyte enrichment and matrix cleanup. The method provides excellent sensitivity, accuracy, and precision, making it a powerful tool for environmental monitoring laboratories. The use of the deuterated internal standard, this compound, is critical for achieving high-quality quantitative results by compensating for matrix-induced signal suppression or enhancement. The low limits of quantification demonstrate that the method is fully capable of monitoring herbicides at levels relevant to regulatory guidelines.

References

Application Notes and Protocols for the Use of Chlorotoluron-d6 as an Internal Standard in Pesticide Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Chlorotoluron-d6 as an internal standard in the quantitative analysis of pesticide residues in various matrices. The inclusion of a stable isotope-labeled internal standard is a critical practice in analytical chemistry, particularly in complex matrices, to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Chlorotoluron is a widely used phenylurea herbicide. In multi-residue pesticide analysis, especially when targeting other phenylurea herbicides or compounds with similar physicochemical properties, this compound serves as an excellent internal standard. Its deuterated form ensures that it co-elutes with the native compound and behaves similarly during extraction and ionization, while its mass difference allows for clear differentiation by a mass spectrometer. The use of such an internal standard is highly recommended to achieve reliable and accurate quantification, compensating for potential analyte loss during sample processing and mitigating the impact of matrix-enhanced or suppressed ionization in LC-MS/MS analysis.

Experimental Protocols

A robust and widely accepted method for multi-residue pesticide analysis in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: QuEChERS Protocol

This protocol is a generalized procedure and may require optimization based on the specific matrix.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Acetonitrile (ACN)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

-

Centrifuge tubes (50 mL and 2 mL)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The final concentration should be in the mid-range of the calibration curve.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salt packet.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Take an aliquot of the acetonitrile supernatant (e.g., 1 mL) and transfer it to a 2 mL d-SPE tube containing the appropriate sorbents for the matrix.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract:

-

Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with an appropriate solvent if necessary.

-

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The gradient needs to be optimized for the specific set of target pesticides.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 2 - 10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Key Parameters: The declustering potential, collision energy, and other source parameters should be optimized for each analyte and the internal standard.

Data Presentation

Quantitative data should be summarized in clear and structured tables to allow for easy comparison and assessment of method performance. The following tables provide templates for presenting validation data.

Table 1: MRM Transitions for Chlorotoluron and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Chlorotoluron | 213.0 | 72.2 | 18 |

| 46.2 | 16 | ||

| This compound | To be determined | To be determined | To be determined |

Note: The MRM transitions for this compound need to be determined experimentally by infusing a standard solution into the mass spectrometer. The precursor ion will be higher by 6 mass units compared to Chlorotoluron. The product ions may or may not shift depending on the location of the deuterium labels.

Table 2: Method Validation Data for a Representative Set of Pesticides in a Spiked Matrix (e.g., Tomato at 10 ng/g)

| Pesticide | Retention Time (min) | Recovery (%) | RSD (%) (n=5) | LOD (ng/g) | LOQ (ng/g) |

| Analyte 1 | |||||

| Analyte 2 | |||||

| Analyte 3 | |||||

| ... |

Table 3: Matrix Effect Evaluation

| Pesticide | Matrix Effect (%) |

| Analyte 1 | |

| Analyte 2 | |

| Analyte 3 | |

| ... |

Matrix Effect (%) = ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) x 100

Visualizations

Experimental Workflow

Caption: Workflow for pesticide residue analysis using QuEChERS and LC-MS/MS.

Logical Relationship of Internal Standard Correction

Caption: Principle of internal standard calibration for accurate quantification.

Application Notes: Solid-Phase Extraction (SPE) of Chlorotoluron from Water Samples

Introduction

Chlorotoluron is a widely used phenylurea herbicide for the control of broadleaf and grassy weeds in cereal crops.[1] Its presence in water sources due to agricultural runoff is a significant environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. Solid-phase extraction (SPE) is a commonly employed technique for the pre-concentration and purification of chlorotoluron from water samples prior to chromatographic analysis. This application note provides a detailed protocol for the SPE of chlorotoluron from water samples using C18 cartridges, followed by quantitative analysis.

Principle of the Method

Solid-phase extraction is a sample preparation technique that uses a solid adsorbent (the stationary phase) to isolate analytes of interest from a liquid sample (the mobile phase). For the analysis of moderately polar compounds like chlorotoluron from aqueous matrices, a non-polar sorbent such as octadecyl-bonded silica (C18) is effective. The process involves passing the water sample through a C18 cartridge, where chlorotoluron is retained on the sorbent. Interferences are washed away, and the retained chlorotoluron is then eluted with a small volume of an organic solvent. This procedure not only cleans up the sample but also concentrates the analyte, thereby enhancing the sensitivity of subsequent analytical measurements.

Data Presentation